3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane

Sigma-1 receptor Radioligand development PET imaging

3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (CAS 1823013-35-9) is a spirocyclic compound with molecular formula C₁₄H₁₉NO and molecular weight 217.31 g/mol. The compound features a 1-oxa-8-azaspiro[4.5]decane core consisting of a tetrahydrofuran ring and a piperidine ring fused at a single spiro carbon atom, with a phenyl substituent at the 3-position.

Molecular Formula C14H19NO
Molecular Weight 217.31
CAS No. 1823013-35-9
Cat. No. B3247629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane
CAS1823013-35-9
Molecular FormulaC14H19NO
Molecular Weight217.31
Structural Identifiers
SMILESC1CNCCC12CC(CO2)C3=CC=CC=C3
InChIInChI=1S/C14H19NO/c1-2-4-12(5-3-1)13-10-14(16-11-13)6-8-15-9-7-14/h1-5,13,15H,6-11H2
InChIKeyGNVPYMIJYSFKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (CAS 1823013-35-9): Spirocyclic Scaffold for Sigma-1 and FAAH Research Programs


3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (CAS 1823013-35-9) is a spirocyclic compound with molecular formula C₁₄H₁₉NO and molecular weight 217.31 g/mol [1]. The compound features a 1-oxa-8-azaspiro[4.5]decane core consisting of a tetrahydrofuran ring and a piperidine ring fused at a single spiro carbon atom, with a phenyl substituent at the 3-position [2]. This scaffold belongs to a class of spirocyclic structures that have been characterized in the patent literature as privileged frameworks for drug discovery, with demonstrated utility in programs targeting sigma-1 (σ₁) receptors, fatty acid amide hydrolase (FAAH), and sodium channels [3].

Why 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane Cannot Be Replaced by Generic Spirocyclic Analogs


The 1-oxa-8-azaspiro[4.5]decane scaffold exhibits highly variable biological activity depending on substitution pattern and ring composition. In FAAH inhibitor programs, the 1-oxa-8-azaspiro[4.5]decane core distinguished itself from other spirocyclic cores (including 6-azaspiro[3.4]octane, 2-azaspiro[3.5]nonane, and 1-oxa-7-azaspiro[4.4]nonane) on the basis of superior FAAH potency [1]. Similarly, in sigma-1 receptor programs, 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar σ₁ affinity (Ki = 0.47–12.1 nM) that was highly sensitive to peripheral modifications [2]. The 3-phenyl substituent on the target compound introduces hydrophobic interactions that cannot be replicated by unsubstituted or differently substituted analogs [3]. Generic substitution with other spirocyclic amines (e.g., 1-azaspiro[4.5]decane, 2-oxa-6-azaspiro[3.5]nonane) would fundamentally alter binding pocket complementarity and render comparative SAR studies invalid.

Quantitative Differentiation Evidence: 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane vs. Comparator Scaffolds


Sigma-1 Receptor Affinity: 1-Oxa-8-Azaspiro[4.5]Decane Derivatives vs. Alternative Spirocyclic Cores

In a systematic evaluation of sigma-1 receptor ligands, a series of seven 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity for σ₁ receptors with Ki values ranging from 0.47 to 12.1 nM [1]. The 3-phenyl-1-oxa-8-azaspiro[4.5]decane compound provides the core scaffold validated in this study. While direct Ki data for the exact 3-phenyl analog are not available in the public domain, the scaffold itself has been established as a privileged σ₁-binding motif. The selectivity ratio (Ki(σ₂)/Ki(σ₁)) for these derivatives ranged from 2 to 44, with compound 8 achieving the highest selectivity [1]. In contrast, alternative spirocyclic scaffolds such as 1,5-dioxa-9-azaspiro[5.5]undecane evaluated in the same study showed different binding profiles, confirming that the 1-oxa-8-azaspiro[4.5]decane ring system confers distinct pharmacological properties [1]. Patent literature from Esteve Pharmaceuticals and Grünenthal GmbH further confirms that oxa-azaspiro compounds with this core structure possess pharmacological activity toward sigma receptors relevant for pain therapy [2].

Sigma-1 receptor Radioligand development PET imaging

FAAH Inhibitory Potency: 1-Oxa-8-Azaspiro[4.5]Decane vs. Six Alternative Spirocyclic Cores

In a systematic scaffold comparison study, the 1-oxa-8-azaspiro[4.5]decane core clearly distinguished itself from six other spirocyclic cores on the basis of superior potency for fatty acid amide hydrolase (FAAH) inhibition [1]. The comparator scaffolds evaluated included 6-azaspiro[3.4]octane, 2-azaspiro[3.5]nonane, 1-oxa-7-azaspiro[4.4]nonane, and other spirocyclic variants. The 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane cores were the only two scaffolds that emerged as leads from this multi-scaffold optimization campaign [1]. Subsequent optimization of 1-oxa-8-azaspiro[4.5]decane urea covalent inhibitors yielded compounds with remarkable reduction in molecular weight and favorable CNS drug-like properties [2]. The 3-phenyl substituent on the target compound provides a hydrophobic moiety analogous to the optimized hydrophobic groups explored in the FAAH inhibitor SAR studies, positioning this compound as a relevant building block for FAAH-focused medicinal chemistry programs.

FAAH inhibition Endocannabinoid system Pain therapeutics

Brain Penetration and Target Engagement: In Vivo Validation of 1-Oxa-8-Azaspiro[4.5]Decane Derivatives

Biodistribution studies of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative [¹⁸F]8 in mice demonstrated high initial brain uptake at 2 minutes post-injection, confirming efficient blood-brain barrier penetration of this scaffold [1]. Pretreatment with the sigma-1 receptor ligand SA4503 resulted in significantly reduced brain-to-blood ratio (70–75% reduction at 30 min), confirming σ₁ receptor-specific target engagement in vivo [1]. Ex vivo autoradiography in ICR mice demonstrated high accumulation of the radiotracer in σ₁ receptor-rich brain areas [1]. The radioligand [¹⁸F]8 was prepared with overall isolated radiochemical yield of 12–35%, radiochemical purity >99%, and molar activity of 94–121 GBq/μmol [1]. These in vivo data validate that the 1-oxa-8-azaspiro[4.5]decane scaffold is CNS-penetrant and achieves measurable target engagement, distinguishing it from many spirocyclic cores that lack comparable in vivo characterization.

Blood-brain barrier penetration In vivo target engagement PET tracer development

Patent Protection and Commercial Differentiation: Oxa-Azaspiro Intellectual Property Landscape

The oxa-azaspiro chemical space is protected by multiple patent families from major pharmaceutical organizations, confirming commercial and therapeutic relevance of this scaffold class. Esteve Pharmaceuticals holds patent rights (US Patent Application 20180312479) covering oxa-azaspiro compounds with pharmacological activity toward sigma receptors, specifically for pain treatment [1]. Purdue Pharma L.P. holds US Patent 9,884,865 covering azaspiro[4.5]decane derivatives for treating disorders responsive to sodium channel blockade, including pain [2]. Grünenthal GmbH holds patent rights (WO2016008582A1) covering substituted azaspiro(4.5)decane derivatives with affinity for mu opioid receptors and ORL1 receptors [3]. The 3-phenyl-1-oxa-8-azaspiro[4.5]decane compound resides within this protected chemical space, positioning it as a relevant reference compound for freedom-to-operate analyses and as a validated starting point for SAR exploration around patented pharmacophores. In contrast, many generic spirocyclic amines (e.g., simple 1-azaspiro[4.5]decanes) fall outside these specific patent families and lack the same level of commercial validation.

Patent landscape Sigma receptor Pain therapeutics

Recommended Research and Industrial Applications for 3-Phenyl-1-Oxa-8-Azaspiro[4.5]Decane (CAS 1823013-35-9)


Sigma-1 Receptor Ligand SAR Studies and PET Tracer Development

The 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated nanomolar σ₁ receptor affinity (Ki = 0.47–12.1 nM) and successful translation to radiolabeled PET tracer candidates with >99% radiochemical purity [1]. The 3-phenyl-1-oxa-8-azaspiro[4.5]decane compound serves as an ideal starting material for SAR exploration of the phenyl position, which can be modified to optimize σ₁ affinity, selectivity over σ₂ receptors, and physicochemical properties for CNS imaging applications. The established radiolabeling methodology (¹⁸F-substitution of tosylate precursors with 12–35% radiochemical yield) provides a validated synthetic pathway for derivative development [1].

FAAH Inhibitor Optimization Programs Targeting Pain and Endocannabinoid Modulation

The 1-oxa-8-azaspiro[4.5]decane core was one of only two scaffolds to emerge as a lead from a systematic seven-scaffold FAAH inhibitor screen, distinguishing itself from five alternative spirocyclic cores that failed to meet potency thresholds [2]. The 3-phenyl-1-oxa-8-azaspiro[4.5]decane compound provides a functionalized version of this validated FAAH inhibitory scaffold, enabling SAR studies focused on urea or carbamate linker optimization. The established optimization path includes incorporation of 3,4-dimethylisoxazole and 1-methyltetrazole urea moieties identified as superior capping groups for this inhibitor class [2].

Freedom-to-Operate Analysis and Reference Standard for Patent Landscape Assessment

Given the concentration of patent activity around oxa-azaspiro compounds from Esteve Pharmaceuticals (sigma receptor pain therapeutics) [3], Purdue Pharma (sodium channel blockers) [4], and Grünenthal GmbH (mu opioid/ORL1 receptor ligands) [5], 3-phenyl-1-oxa-8-azaspiro[4.5]decane serves as a critical reference compound for competitive intelligence and freedom-to-operate analyses. Procurement of this compound enables direct comparison with patented structures and supports the design of novel analogs that navigate the existing intellectual property landscape.

CNS Drug Discovery Building Block for Lead Optimization

The demonstrated blood-brain barrier penetration of the 1-oxa-8-azaspiro[4.5]decane scaffold, confirmed by high initial brain uptake (2 min) and specific in vivo target engagement (70–75% signal reduction upon SA4503 competition) [1], establishes this compound class as CNS-penetrant. The 3-phenyl-1-oxa-8-azaspiro[4.5]decane compound offers a functionalized entry point for medicinal chemistry campaigns targeting neurological disorders, with the phenyl group providing a modifiable hydrophobic element that can be optimized for potency, selectivity, and ADME properties while maintaining the scaffold's intrinsic CNS exposure characteristics.

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